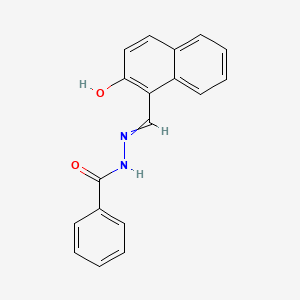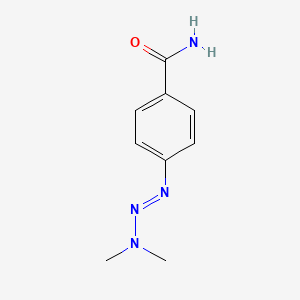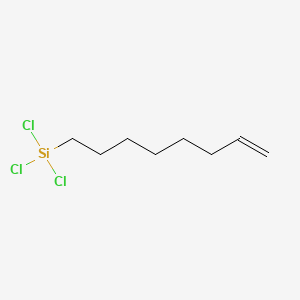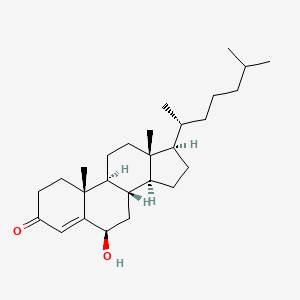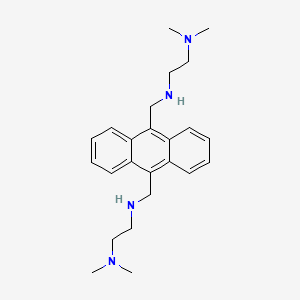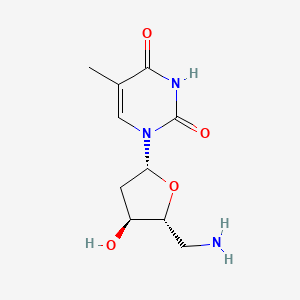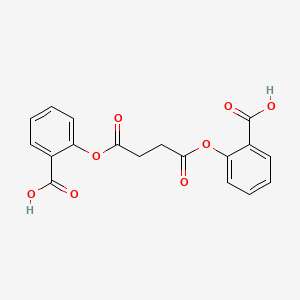
科卢普隆
描述
Colupulone is a beta-bitter acid in which the acyl group is specified as isobutanoyl . It is a natural product found in Humulus lupulus .
Synthesis Analysis
Colupulone analogs were synthesized by modifications at both prenyl and acyl domains . All compounds showed significant P-glycoprotein induction activity at 5 μM .Molecular Structure Analysis
The molecular structural formula of Colupulone is C25H36O4 . The structure was proved by single crystal X-ray diffraction .Chemical Reactions Analysis
The principal mechanism of the epothilone class, to which Colupulone belongs, is the inhibition of microtubule function . Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing .Physical And Chemical Properties Analysis
Colupulone has a molecular weight of 400.5 g/mol . The IUPAC name is 3,5-dihydroxy-4,6,6-tris (3-methylbut-2-enyl)-2- (2-methylpropanoyl)cyclohexa-2,4-dien-1-one .科学研究应用
Alzheimer’s Disease Treatment
Colupulone, a prenylated phloroglucinol isolated from Humulus lupulus, has shown promise in the treatment of Alzheimer’s disease (AD). It activates the pregnane-X-receptor (PXR), which controls the expression of P-glycoprotein (P-gp) efflux transporter pump at the blood-brain barrier (BBB). This activation enhances the clearance of brain amyloid-beta (Aβ) plaques, a hallmark of AD pathology .
Blood-Brain Barrier Permeability
Research indicates that Colupulone and its analogs can induce P-gp as well as LRP1, which are crucial for the uptake and transport of Aβ across the BBB. This suggests that Colupulone could be used to facilitate the delivery of therapeutic agents to the brain .
Antibacterial Activity
Colupulone has demonstrated antibacterial properties, making it a potential lead compound for the development of new antibacterial agents. It has shown activity against both gram-positive and gram-negative microorganisms, including Escherichia coli and Staphylococcus aureus .
Cytochrome P450 Induction
Colupulone has been found to induce hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity in mice when administered in their diet. This induction is significant because CYP3A is involved in the metabolism of various xenobiotics and drugs .
Metabolic Diseases
In studies involving mice, Colupulone affected serum glucose levels, decreasing them in non-diabetic mice and increasing them in diabetic mice. This suggests a potential role for Colupulone in managing metabolic diseases such as diabetes .
Xenobiotic Sensing
Due to its ability to activate PXR, Colupulone plays a role in xenobiotic sensing. PXR is a nuclear receptor that detects the presence of foreign substances and can induce the expression of proteins involved in their metabolism .
Larvicidal Activity
Colupulone has been explored for its larvicidal activity against mosquitoes, which is increasingly important due to the challenges posed by climate change and the development of resistance to synthetic insecticides .
Pharmaceutical and Food Industry Applications
Beyond its medicinal properties, Colupulone is also used in the pharmaceutical and food industries due to its diverse biological activities. Its role in these industries is supported by its antibacterial properties and potential health benefits .
安全和危害
作用机制
Target of Action
Colupulone, a β-acid found in Humulus lupulus, primarily targets the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that controls the expression of P-glycoprotein (P-gp), an efflux transporter pump . This receptor plays a crucial role in xenobiotic metabolism and detoxification processes.
Mode of Action
Colupulone activates the PXR in a reporter assay when used at concentrations of 1, 3, and 10 µM . The activation of PXR leads to the induction of P-gp expression . P-gp is a crucial component of the blood-brain barrier (BBB) and plays a significant role in the clearance of brain amyloid-beta (Aβ), a primary hallmark associated with Alzheimer’s disease (AD) pathology .
Biochemical Pathways
The activation of PXR by Colupulone leads to the induction of hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity . CYP3A is part of the cytochrome P450 family of enzymes, which are involved in the metabolism of various substances, including drugs and xenobiotics .
Pharmacokinetics
It is known that dietary administration of colupulone (018% w/w) induces hepatic CYP3A activity in mice . This suggests that Colupulone may be metabolized by the liver and could potentially influence the bioavailability of other substances metabolized by CYP3A.
Result of Action
Colupulone’s activation of PXR and subsequent induction of P-gp and CYP3A have several effects. It decreases serum glucose levels in non-diabetic mice and increases serum glucose levels in db/db mice . Additionally, it has been found to enhance Aβ transport across the BBB, suggesting potential therapeutic applications in the treatment of AD .
Action Environment
The action of Colupulone can be influenced by various environmental factors. For instance, the development of resistance in certain organisms, such as mosquitoes, and the adverse side effects caused by the extensive use of synthetic insecticides have led to research into environmentally-friendly solutions like Colupulone . .
属性
IUPAC Name |
3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963664 | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colupulone | |
CAS RN |
468-27-9 | |
| Record name | Colupulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLUPULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



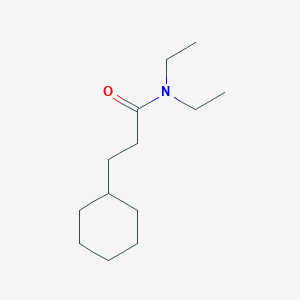
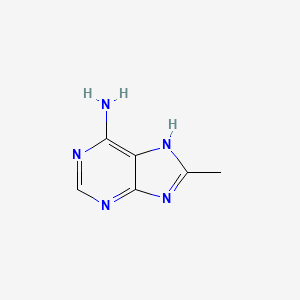
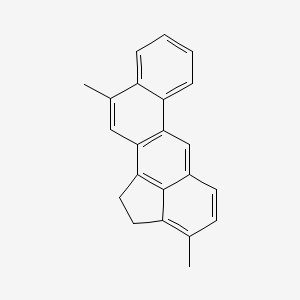
![6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One](/img/structure/B1215949.png)
